REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]([NH2:8])[C:6](=[O:9])[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:4][N:3]=1.[CH:16](=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[N:7]([N:8]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:6](=[O:9])[C:5]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[N:4][N:3]=1
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Name
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Quantity
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10.1 g
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Type
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reactant
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Smiles
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CC1=NN=C(C(N1N)=O)C1=CC=CC=C1
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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0.3 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Thereafter the reaction mixture was filtered
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Type
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DISTILLATION
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Details
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the solvent was distilled off in vacuo
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Name
|
|
Type
|
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Smiles
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CC1=NN=C(C(N1N=CC1=CC=CC=C1)=O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |